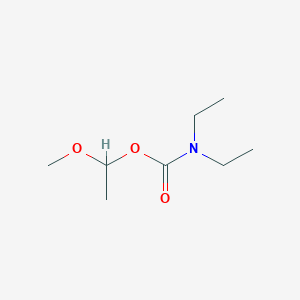
1-Methoxyethyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyethyl diethylcarbamate is an organic compound with the molecular formula C8H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxyethyl group and two ethyl groups attached to the carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxyethyl diethylcarbamate can be synthesized through the reaction of diethylamine with 1-methoxyethyl chloroformate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{Diethylamine} + \text{1-Methoxyethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the synthesis and minimize the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxyethyl diethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethylamine and 1-methoxyethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Diethylamine and 1-methoxyethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamates with various functional groups.
Applications De Recherche Scientifique
1-Methoxyethyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methoxyethyl diethylcarbamate involves its interaction with biological molecules such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Diethylcarbamazine: Used as an anthelmintic drug.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: Used in the production of pesticides.
Uniqueness: 1-Methoxyethyl diethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group differentiates it from other carbamates and influences its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
113444-89-6 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-methoxyethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-9(6-2)8(10)12-7(3)11-4/h7H,5-6H2,1-4H3 |
Clé InChI |
JWUKSKLMLHZYLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


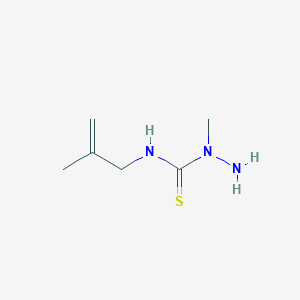
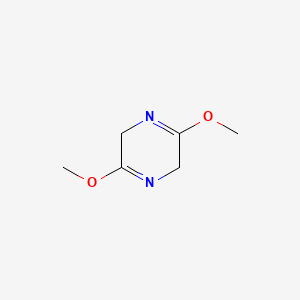
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
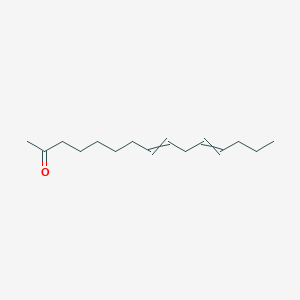
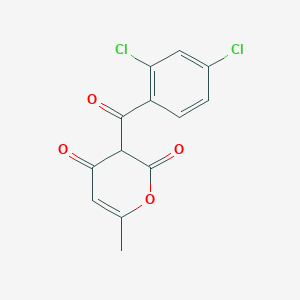

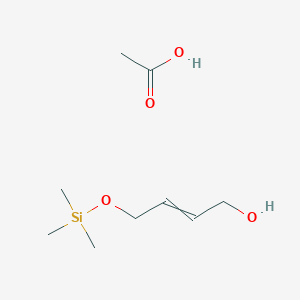
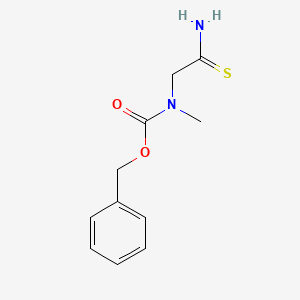
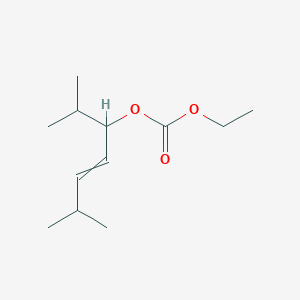

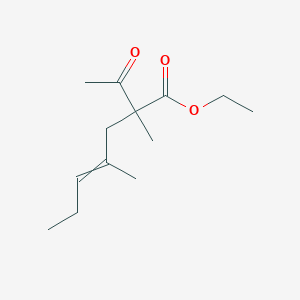
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

